CDK1-IN-2

Description

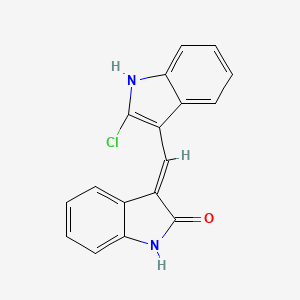

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H11ClN2O |

|---|---|

Molecular Weight |

294.7 g/mol |

IUPAC Name |

(3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)/b13-9+ |

InChI Key |

QJKBRWSJWQVKLY-UKTHLTGXSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\C3=C(NC4=CC=CC=C43)Cl)/C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

CDK1-IN-2 mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of CDK1-IN-2

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on a compound specifically designated "this compound" is limited. This guide provides a comprehensive overview of the mechanism of action of Cyclin-Dependent Kinase 1 (CDK1) inhibitors, using this compound as a representative compound. The specific quantitative data and experimental findings for this compound are presented where available, supplemented with data from well-characterized CDK1 inhibitors such as RO-3306, Flavopiridol, and Dinaciclib to illustrate the broader principles of CDK1 inhibition.

Executive Summary

Cyclin-Dependent Kinase 1 (CDK1) is a serine/threonine kinase that serves as a master regulator of the cell cycle, particularly at the G2/M transition and during mitosis.[1][2][3] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][4][5] CDK1 inhibitors, such as this compound, are small molecules designed to block the kinase activity of CDK1, leading to cell cycle arrest and, in many cancer cells, apoptosis.[1][2] This document outlines the biochemical and cellular mechanism of action of CDK1 inhibitors, provides comparative data for key compounds, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

The Role of CDK1 in Cell Cycle Progression

CDK1, also known as cell division cycle protein 2 (CDC2), is a highly conserved protein kinase that is essential for cell division.[1] Its activity is tightly regulated by binding to its cyclin partners, primarily Cyclin B and Cyclin A.[3][6] The CDK1/Cyclin B complex, also known as the M-Phase Promoting Factor (MPF), drives the cell's entry into mitosis.[7][8]

Activation of the CDK1/Cyclin B complex at the G2/M boundary triggers a cascade of phosphorylation events that lead to:

-

Nuclear envelope breakdown

-

Chromosome condensation

-

Mitotic spindle assembly[3]

Given its critical role, inhibition of CDK1 is an effective strategy to halt the proliferation of rapidly dividing cells, such as those found in tumors.[1][9]

Biochemical Mechanism of Action: ATP-Competitive Inhibition

CDK1 inhibitors, including this compound, predominantly function as ATP-competitive inhibitors.[1][10] They are designed to bind to the ATP-binding pocket within the catalytic cleft of the CDK1 protein.[2][7] By occupying this site, the inhibitor prevents the binding of ATP, which is the necessary phosphate donor for the kinase reaction. This blockade of ATP binding effectively halts the phosphorylation of CDK1's downstream substrates, thereby preventing the cellular events required for mitosis.[1]

Quantitative Data: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (typically measured as IC₅₀ or Kᵢ) and its selectivity against other kinases. While specific data for this compound is sparse, the following tables provide a comparative overview of other well-studied CDK1 inhibitors.

Table 1: In Vitro Inhibitory Potency of Selected CDK Inhibitors

| Compound | Target Complex | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|

| This compound | CDK1 | 5800[11] | - |

| RO-3306 | CDK1/Cyclin B1 | - | 35[11][12] |

| CDK1/Cyclin A | - | 110[11][13] | |

| CDK2/Cyclin E | - | 340[11][14] | |

| CDK4/Cyclin D | - | >2000[10] | |

| Dinaciclib | CDK1 | 3[15][16] | - |

| CDK2 | 1[15][16] | - | |

| CDK5 | 1[15][16] | - | |

| CDK9 | 4[15][16] | - | |

| Flavopiridol | CDK1 | 30[17] | - |

| CDK2 | 170[17] | - | |

| CDK4 | 100[17] | - |

| | CDK9 | ~10 | - |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cellular Proliferation Inhibition (IC₅₀) of Selected CDK Inhibitors

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Dinaciclib | Various Cancer Cell Lines (median) | 11[15] |

| Flavopiridol | LNCaP (Prostate Cancer) | 16[18] |

| K562 (Leukemia) | 130[18] |

| RO-3306 | SKOV3 (Ovarian Cancer) | 16920[10] |

Cellular Mechanism of Action and Consequences

The biochemical inhibition of CDK1 by compounds like this compound translates into distinct cellular phenotypes, primarily cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

By inhibiting CDK1, these compounds prevent the phosphorylation of substrates necessary for mitotic entry. As a result, cells are unable to transition from the G2 phase to mitosis, leading to an accumulation of cells at the G2/M boundary.[1][9] This is a hallmark effect of CDK1 inhibition and is readily observable via flow cytometry. For instance, treatment of HCT-116 cells with this compound results in their arrest in the G2/M phase.[11] Similarly, RO-3306 causes a complete block of the cell cycle in the G2/M phase in HCT116, SW480, and HeLa cells.[11]

Induction of Apoptosis

While normal cells can often tolerate a temporary G2/M arrest, many cancer cells, which are often more dependent on a rapid cell cycle and may have compromised cell cycle checkpoints, undergo apoptosis (programmed cell death) following prolonged CDK1 inhibition.[1][9][12] This selective induction of apoptosis in tumor cells is a key aspect of the therapeutic potential of CDK1 inhibitors.[1][4] For example, Dinaciclib is known to induce apoptosis through the activation of caspases 8 and 9.[16]

Experimental Protocols

Characterizing the mechanism of action of a CDK1 inhibitor like this compound involves a combination of biochemical and cell-based assays.

Biochemical Kinase Assay for IC₅₀ Determination

This in vitro assay directly measures the enzymatic activity of CDK1 and the inhibitory potency of the compound.[2]

-

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity of the CDK1/Cyclin B complex by 50%.

-

Principle: A recombinant CDK1/Cyclin B enzyme is incubated with a specific substrate (e.g., Histone H1 peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using methods like radioisotope incorporation (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.[6]

-

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human CDK1/Cyclin B1 enzyme, a suitable substrate (e.g., Rb C-terminal fragment), and ATP in a kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂).[6]

-

Inhibitor Dilution: Prepare serial dilutions of the CDK1 inhibitor in DMSO, followed by a further dilution in the kinase assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the diluted inhibitor solutions.

-

Enzyme Addition: Add the CDK1/Cyclin B1 enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This cell-based assay is used to determine the distribution of cells in different phases of the cell cycle following inhibitor treatment.[10]

-

Objective: To quantify the percentage of cells in G1, S, and G2/M phases after treatment with a CDK1 inhibitor.

-

Principle: Cells are fixed and their DNA is stained with a fluorescent dye (e.g., Propidium Iodide, PI). The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer measures this fluorescence, allowing for the quantification of cells with 2n DNA content (G1), between 2n and 4n (S), and 4n (G2/M).[10]

-

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HeLa, HCT-116) in culture plates and allow them to adhere. Treat the cells with various concentrations of the CDK1 inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA-intercalating dye (e.g., PI) and RNase A (to remove RNA).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle. An increase in the G2/M peak indicates cell cycle arrest at this stage.

-

Conclusion

The mechanism of action of CDK1 inhibitors like this compound is centered on the ATP-competitive inhibition of the CDK1 kinase. This targeted biochemical action prevents the phosphorylation of key mitotic substrates, leading to a cascade of cellular effects, most notably a robust G2/M cell cycle arrest. In cancer cells, this arrest often culminates in apoptosis, providing a clear rationale for the development of these compounds as anti-cancer therapeutics. The comprehensive characterization of any CDK1 inhibitor requires a suite of biochemical and cellular assays to determine its potency, selectivity, and functional impact on cell cycle progression and viability. The methodologies and principles detailed in this guide provide a foundational framework for the continued research and development of this important class of inhibitors.

References

- 1. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK inhibitor - Wikipedia [en.wikipedia.org]

- 6. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]

- 8. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Discovery and Development of a CDK1 Inhibitor

A Note on the Subject Compound: This guide focuses on the discovery and development of a potent and selective CDK1 inhibitor. The initial request specified "CDK1-IN-2." Publicly available information on a compound with this specific designation is limited. Commercial suppliers list a "this compound" with an IC50 of 5.8 μM, noting it is a non-selective kinase inhibitor that causes G2/M phase arrest in HCT-116 cells[1][2][3][4][5]. However, the detailed discovery, development, and extensive experimental data required for an in-depth technical guide are not available in the public domain.

Therefore, to fulfill the core requirements of this request, this guide will use the well-characterized, potent, and selective CDK1 inhibitor RO-3306 as a representative example. The principles, experimental methodologies, and data interpretation detailed herein are broadly applicable to the study of other CDK1-targeting compounds.

Introduction to CDK1 as a Therapeutic Target

Cyclin-dependent kinase 1 (CDK1), in partnership with its regulatory cyclin subunits (primarily Cyclin A and Cyclin B), is a master regulator of the cell cycle, governing the transition from G2 phase into mitosis (M phase)[6]. The activation of the CDK1/Cyclin B complex, also known as the Maturation-Promoting Factor (MPF), is a critical step for initiating the profound cellular changes that occur during mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation[7]. In numerous cancers, the CDK1 signaling pathway is dysregulated, contributing to uncontrolled cell proliferation. This makes CDK1 a compelling target for the development of anti-cancer therapeutics. Selective inhibition of CDK1 can induce cell cycle arrest at the G2/M boundary and preferentially trigger apoptosis in cancer cells, which are highly dependent on robust cell cycle progression[6][7].

Discovery and Synthesis of a Selective CDK1 Inhibitor: RO-3306

Discovery Strategy

RO-3306 was identified through a high-throughput screening campaign designed to find novel, potent, and selective small-molecule inhibitors of CDK1[8]. The primary screen led to the identification of a quinolinyl-methylene-thiazolinone chemical scaffold. Subsequent medicinal chemistry efforts and structure-activity relationship (SAR) studies were conducted to optimize the potency and kinase selectivity of this series, which ultimately yielded RO-3306 as a lead candidate[8].

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for RO-3306 is not publicly available, a plausible synthetic route can be conceptualized based on the synthesis of similar 2-amino-4-thiazolidinone derivatives. The core of the synthesis likely involves a Knoevenagel condensation reaction.

Plausible Synthetic Scheme:

A potential synthetic route involves a two-step process:

-

Formation of the Thiazolidinone Intermediate: Reaction of a primary amine (e.g., thiophen-2-ylmethanamine) with 2-thioxo-thiazolidin-4-one.

-

Knoevenagel Condensation: Condensation of the thiazolidinone intermediate with an appropriate aldehyde (e.g., quinoline-6-carbaldehyde) in the presence of a base catalyst like piperidine in a suitable solvent such as glacial acetic acid, followed by heating[8].

Mechanism of Action and Quantitative Data

RO-3306 is a selective, ATP-competitive inhibitor of CDK1[8][9][10]. It functions by binding to the ATP-binding pocket of the CDK1 kinase domain. By occupying this active site, RO-3306 prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates essential for mitotic entry and progression[10]. This direct inhibition of CDK1's catalytic activity is the biochemical basis for its cellular effects.

Data Presentation: In Vitro Potency and Selectivity

The efficacy and specificity of a kinase inhibitor are critical for its utility. The following tables summarize the quantitative data for RO-3306.

Table 1: In Vitro Inhibitory Potency of RO-3306 against Cyclin-Dependent Kinases

| Target Complex | Kᵢ (nM) |

| CDK1/Cyclin B1 | 35[9][10][11] |

| CDK1/Cyclin A | 110[9][11] |

| CDK2/Cyclin E | 340[9][11] |

| CDK4/Cyclin D | >2000[9][11] |

Table 2: Kinase Selectivity Profile of RO-3306

| Kinase | Kᵢ (nM) |

| CDK1 | 20 [9] |

| PKCδ | 318[11] |

| SGK | 497[11] |

| Other diverse kinases | >15-fold selectivity vs CDK1[9] |

Table 3: Cellular Proliferation Inhibition (IC₅₀) of RO-3306 in Ovarian Cancer Cell Lines (72h treatment)

| Cell Line | IC₅₀ (µM) |

| OVCAR5 | Not specified, but dose-dependent inhibition observed |

| SKOV3 | 16.92[6] |

| Hey | Dose-dependent inhibition observed |

| PA-1 | Dose-dependent inhibition observed |

| IGROV1 | Dose-dependent inhibition observed |

Signaling Pathways and Experimental Workflows

CDK1 Signaling Pathway and Inhibition

The diagram below illustrates the G2/M transition checkpoint, which is primarily controlled by the CDK1/Cyclin B1 complex. The pathway shows the key activating (Cdc25) and inhibitory (Wee1/Myt1) inputs that regulate CDK1 activity. An ATP-competitive inhibitor like RO-3306 blocks the kinase activity, preventing the phosphorylation of mitotic substrates.

Caption: CDK1 signaling at the G2/M transition and the point of inhibition by RO-3306.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a novel CDK1 inhibitor.

Caption: A typical experimental workflow for the evaluation of a CDK1 inhibitor.

Detailed Experimental Protocols

This section provides representative methodologies for key experiments used to characterize a CDK1 inhibitor like RO-3306.

In Vitro Kinase Assay (Luminescence-Based)

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of the purified CDK1/Cyclin B1 complex.

Principle: This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the CDK1 enzyme. A reagent is added that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction. The resulting luminescent signal is inversely proportional to kinase activity.

Materials:

-

Recombinant human CDK1/Cyclin B1 enzyme

-

CDK substrate (e.g., Histone H1 or a specific peptide)

-

ATP (at a concentration near the Kₘ for CDK1)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

RO-3306 (or test compound) dissolved in DMSO

-

Luminescent kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)

-

White, opaque 384-well or 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of RO-3306 in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

In a white multi-well plate, add the CDK1/Cyclin B1 enzyme, the substrate peptide, and the diluted RO-3306 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer’s instructions[12].

-

Incubate for the recommended time at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each RO-3306 concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis[11][13].

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of CDK1 inhibition on cell cycle distribution.

Principle: Cells are fixed and stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of a stained cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for quantification of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. Inhibition of CDK1 is expected to cause an accumulation of cells in the G2/M phase[6][14].

Materials:

-

HeLa, HCT116, or other suitable cancer cell lines

-

Complete cell culture medium

-

RO-3306 (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of RO-3306 (e.g., 0, 1, 5, 9 µM) for 18-24 hours[15]. Include a vehicle control (DMSO).

-

Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes[14][16].

-

Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight)[6][14][17].

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer[18].

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes[6][18].

-

Analysis: Analyze the stained cells on a flow cytometer. Acquire data for at least 10,000 events per sample. Use analysis software to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases[16].

Western Blot Analysis of CDK1 Substrate Phosphorylation

Objective: To confirm the inhibition of CDK1 activity in a cellular context by measuring the phosphorylation status of a known downstream substrate.

Principle: Western blotting is used to detect specific proteins in a cell lysate. Inhibition of CDK1 will lead to a decrease in the phosphorylation of its mitotic substrates, such as Histone H3 at Serine 10 (a common marker for mitotic cells).

Materials:

-

Treated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-Cyclin B1, anti-GAPDH (loading control)[19][20]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with RO-3306, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors[21].

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[21].

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes[22].

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane[21][22].

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3) overnight at 4°C[19][22].

-

Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[19].

-

Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system[19][22].

-

Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein or loading control.

Conclusion

The discovery and development of CDK1 inhibitors like RO-3306 provide powerful tools for cell biology research and hold promise for cancer therapy. Through a systematic process of high-throughput screening, medicinal chemistry optimization, and rigorous biological characterization, compounds can be identified that potently and selectively modulate CDK1 activity. The experimental protocols detailed in this guide represent the foundational methods required to characterize such inhibitors, from determining their biochemical potency and cellular effects on proliferation and cell cycle progression to confirming their mechanism of action at the molecular level. This comprehensive approach is essential for advancing our understanding of CDK1 biology and for the development of next-generation cancer therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bitesizebio.com [bitesizebio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Synchronization of HeLa Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. youtube.com [youtube.com]

- 17. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]

An In-depth Technical Guide to the Function of RO-3306, a Selective CDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 1 (CDK1), a serine/threonine kinase, is a critical regulator of the cell cycle, primarily governing the G2/M transition and progression through mitosis.[1] In numerous cancers, the CDK1 signaling pathway is dysregulated, leading to uncontrolled cell proliferation. This makes CDK1 a compelling target for the development of anti-cancer therapeutics. Selective inhibition of CDK1 can induce cell cycle arrest and, particularly in tumor cells, trigger apoptosis, representing a promising therapeutic strategy.[2][3] This guide provides a comprehensive technical overview of RO-3306, a potent and selective small-molecule inhibitor of CDK1, which serves as a valuable tool for studying CDK1 function and as a lead compound for drug discovery. Although the user initially inquired about "CDK1-IN-2," no publicly available information exists for a compound with that designation. Therefore, this guide focuses on the well-characterized CDK1 inhibitor, RO-3306.

Mechanism of Action

RO-3306 is an ATP-competitive inhibitor of CDK1.[4] Its mechanism of action involves binding to the ATP-binding pocket of the CDK1 kinase domain. By occupying this active site, RO-3306 prevents the binding of ATP, the necessary phosphate donor, thereby inhibiting the phosphorylation of CDK1 substrates that are essential for mitotic entry and progression.[2] This inhibition leads to a robust and reversible arrest of cells at the G2/M boundary of the cell cycle.[2][5] While short-term exposure to RO-3306 results in a temporary cell cycle block, prolonged treatment has been shown to induce apoptosis in cancer cells.[2][4]

Quantitative Biological Data

The efficacy and selectivity of a kinase inhibitor are paramount for its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the in vitro potency and cellular activity of RO-3306.

Table 1: In Vitro Kinase Inhibitory Potency of RO-3306

| Target Complex | Kᵢ (nM) |

| CDK1/cyclin B1 | 35[4] |

| CDK1/cyclin A | 110[4] |

| CDK2/cyclin E | 340[6][7] |

| CDK4/cyclin D | >2000[6] |

Kᵢ (inhibitor constant) is a measure of the inhibitor's binding affinity to the target kinase. A lower Kᵢ value indicates a higher binding affinity and greater potency.

Table 2: Cellular Antiproliferative Activity of RO-3306 (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colon Carcinoma | 1.14[7] |

| SW480 | Colon Adenocarcinoma | Not explicitly quantified, but effective at blocking proliferation[6] |

| HeLa | Cervical Cancer | Not explicitly quantified, but effective at blocking proliferation[6] |

| HepG2 | Hepatocellular Carcinoma | Not explicitly quantified, but reduced viability at 5 µM[2] |

| SKOV3 | Ovarian Cancer | 16.92 (72h)[8] |

| HEY | Ovarian Cancer | 10.15 (72h)[8] |

| PA-1 | Ovarian Cancer | 7.24 (72h)[8] |

| OVCAR5 | Ovarian Cancer | 8.74 (72h)[8] |

| IGROV1 | Ovarian Cancer | 13.89 (72h)[8] |

| HEC-1-B | Endometrial Cancer | 7.87 (72h)[9] |

| MDA-MB-435 | Melanoma | 1.14[6] |

| H460a | Lung Cancer | 1.04[6] |

IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation.

In Vivo Efficacy

Preclinical studies in a transgenic mouse model of ovarian cancer (KpB mice) have demonstrated the in vivo activity of RO-3306. Treatment of these mice with RO-3306 for four weeks resulted in a significant decrease in tumor weight under both obese and lean conditions, without observable side effects.[10] This provides evidence for the potential therapeutic application of CDK1 inhibition in ovarian cancer.[10]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental procedures is essential for a comprehensive understanding of the inhibitor's function and characterization.

Detailed Experimental Protocols

The following are representative protocols for the characterization of CDK1 inhibitors such as RO-3306.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is employed to measure the direct inhibitory effect of a compound on the kinase activity of a purified CDK1/cyclin complex.[6]

-

Principle: This assay quantifies the phosphorylation of a substrate by the kinase. The detection system uses two fluorescently labeled antibodies, one that binds to the substrate and another that specifically recognizes the phosphorylated form of the substrate. When both antibodies are in close proximity on the phosphorylated substrate, Förster Resonance Energy Transfer (FRET) occurs, generating a signal that is proportional to the kinase activity.

-

Materials:

-

Recombinant human CDK1/cyclin B1

-

pRB (retinoblastoma protein) substrate

-

ATP

-

Assay buffer (25 mM Hepes, 10 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT)

-

RO-3306

-

Anti-phospho-pRB antibody

-

Fluorescently labeled secondary antibodies

-

96-well plates

-

-

Procedure:

-

Dilute RO-3306 to various concentrations in the assay buffer.

-

In a 96-well plate, add the CDK1/cyclin B1 enzyme, the pRB substrate, and the diluted RO-3306 or vehicle control.

-

Initiate the kinase reaction by adding ATP (final concentration, e.g., 162 µM).[6]

-

Incubate the plate at 37°C for 30 minutes with constant agitation.[6]

-

Terminate the reaction by adding a solution containing an anti-phospho-pRB antibody and EDTA.[6]

-

Add the fluorescently labeled secondary antibodies and incubate for 1 hour.[6]

-

Read the plate in a suitable microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of RO-3306 and determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of an inhibitor on the viability and proliferation of cell lines.[6][8]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., HCT116, SKOV3)

-

Complete cell culture medium

-

RO-3306

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of RO-3306 for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of an inhibitor on the distribution of cells in the different phases of the cell cycle.[2][8]

-

Principle: Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in the G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

Materials:

-

Cells treated with RO-3306 or vehicle control

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

-

Procedure:

-

Harvest the treated cells and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by an inhibitor.[2][8]

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. By co-staining with a viability dye like propidium iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), it is possible to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Materials:

-

Cells treated with RO-3306 or vehicle control

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

-

Procedure:

-

Harvest the treated cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells immediately by flow cytometry.

-

Conclusion

RO-3306 is a potent and selective ATP-competitive inhibitor of CDK1. Its ability to induce a reversible G2/M cell cycle arrest makes it an invaluable tool for cell synchronization and for dissecting the molecular events of mitosis. Furthermore, its pro-apoptotic activity in cancer cells highlights the therapeutic potential of targeting CDK1 in oncology. The methodologies and data presented in this technical guide provide a comprehensive framework for the continued investigation and development of CDK1 inhibitors as novel cancer therapeutics.

References

- 1. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. life-science-alliance.org [life-science-alliance.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CDK1-IN-2 role in G2/M cell cycle arrest

An In-depth Technical Guide on the Role of CDK1-IN-2 in G2/M Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1][2] Cyclin-dependent kinase 1 (CDK1), in complex with its regulatory partner Cyclin B1, is a key driver of the G2/M transition, a critical checkpoint ensuring that cells enter mitosis only after DNA replication and repair are complete.[3][4][5][6] The aberrant activity of CDK1 is a hallmark of many cancers, leading to uncontrolled cell proliferation.[7][8][9] Consequently, CDK1 has emerged as a promising therapeutic target for cancer treatment.[8][10]

This technical guide focuses on the role and mechanism of this compound, a representative potent and selective inhibitor of CDK1, in inducing G2/M cell cycle arrest. Due to the limited availability of public data under the specific designation "this compound," this document synthesizes information from well-characterized CDK1 inhibitors, with a primary focus on the data available for the inhibitor CDKI-83, to provide a comprehensive technical overview.[3] This guide will detail its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Core Mechanism of Action: G2/M Arrest

The primary mechanism by which this compound induces cell cycle arrest is through the direct inhibition of the CDK1/Cyclin B1 complex.[3] This complex is pivotal for the transition of cells from the G2 phase to the M (mitotic) phase of the cell cycle.[3][4] CDK1/Cyclin B1 phosphorylates a multitude of downstream substrates that are essential for the dramatic cellular reorganization required for mitosis, including nuclear envelope breakdown, chromosome condensation, and spindle formation.[4][11]

By binding to the ATP-binding pocket of CDK1, this compound prevents the phosphorylation of these crucial downstream substrates.[7] This inhibition effectively creates a roadblock at the G2/M checkpoint, leading to an accumulation of cells in the G2 phase and preventing their entry into mitosis.[3][10] This prolonged G2 arrest can ultimately trigger apoptotic pathways in cancer cells, which often have defective checkpoint mechanisms.[7]

Signaling Pathway

The diagram below illustrates the signaling pathway leading to G2/M transition and the point of intervention for this compound.

Caption: Signaling pathway of this compound-induced G2/M phase arrest.

Quantitative Data Summary

The efficacy and selectivity of a kinase inhibitor are critical for its potential as a research tool or therapeutic agent. The following tables summarize the quantitative data for a representative CDK1 inhibitor, CDKI-83.[3]

Table 1: In Vitro Kinase Inhibitory Activity

This table presents the inhibitory constant (Kᵢ) of the compound against a panel of cyclin-dependent kinases, demonstrating its potency and selectivity.

| Kinase Target | Kᵢ (nM) |

| CDK1/Cyclin B | 72 |

| CDK2/Cyclin E | 232 |

| CDK4/Cyclin D1 | 290 |

| CDK7/Cyclin H | 405 |

| CDK9/Cyclin T1 | 21 |

| Data sourced from BenchChem's application note for CDKI-83.[3] |

Table 2: Anti-proliferative Activity

This table shows the concentration required to inhibit the growth of human tumor cell lines by 50% (GI₅₀), indicating the compound's cellular potency.

| Cell Lines | GI₅₀ |

| Human Tumor Cell Lines | <1 µM |

| Data sourced from BenchChem's application note for CDKI-83.[3] |

Experimental Protocols

Reproducibility is key in scientific research. This section provides detailed methodologies for key experiments used to characterize the G2/M arrest induced by this compound.

Protocol 1: Cell Culture and Inhibitor Treatment

This protocol outlines the general procedure for treating cultured cells with this compound.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO). Ensure the final DMSO concentration does not exceed 0.1% (v/v).[3]

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) before harvesting for downstream analysis.[3]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.[3]

-

Cell Harvesting: After treatment, detach adherent cells using trypsin-EDTA. Collect all cells (including floating cells) by centrifugation at 300 x g for 5 minutes.[3]

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).[3]

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.[3]

-

Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cells in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.[3]

-

Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.[3]

-

Analysis: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample and analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3]

Caption: Experimental workflow for cell cycle analysis.

Protocol 3: Western Blot Analysis

This protocol is for the detection of key cell cycle regulatory proteins to confirm the mechanism of G2/M arrest.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-CDK1 (Tyr15), phospho-Histone H3 (Ser10), and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[3]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.[3]

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to compare protein levels between treatments.[3]

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound, as a representative potent CDK1 inhibitor, effectively induces G2/M cell cycle arrest by targeting the core machinery of mitotic entry. Its ability to halt cell proliferation, particularly in cancer cells with compromised cell cycle checkpoints, underscores the therapeutic potential of targeting CDK1. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate the biological effects of CDK1 inhibition and to explore its applications in oncology research. Further characterization of specific CDK1 inhibitors will continue to refine our understanding of cell cycle control and offer new avenues for cancer therapy.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK1 inhibitor controls G2/M phase transition and reverses DNA damage sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of Cdk1-controlled targets and processes - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of CDK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Cyclin-Dependent Kinase 1 (CDK1) inhibitors, crucial tools in cell biology research and promising candidates for therapeutic development, particularly in oncology. Given the absence of specific public domain data for a molecule designated "CDK1-IN-2," this document will focus on the well-characterized biological activities of representative CDK1 inhibitors, providing a framework for the evaluation of novel compounds targeting this key cell cycle regulator.

Introduction to CDK1

Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (cdc2), is a serine/threonine kinase that plays a central role in regulating the eukaryotic cell cycle.[1][2] Its activity is fundamental for the transition from the G2 phase to mitosis (M phase) and for progression through mitosis.[1][2][3] CDK1 activity is tightly regulated by its association with cyclin partners, primarily cyclin A and cyclin B, and through a series of phosphorylation and dephosphorylation events.[1][2][4] The CDK1/cyclin B complex, often referred to as the M-phase promoting factor (MPF), phosphorylates numerous substrate proteins to orchestrate key mitotic events, including nuclear envelope breakdown, chromosome condensation, and spindle formation.[2] Dysregulation of CDK1 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[1][5][6]

Mechanism of Action of CDK1 Inhibitors

CDK1 inhibitors are small molecules designed to block the kinase activity of CDK1, thereby interfering with the cell cycle. The primary mechanism of action for most CDK1 inhibitors is competitive inhibition of the ATP-binding site on the CDK1 enzyme.[7] By occupying this pocket, they prevent the binding of ATP, which is essential for the phosphorylation of CDK1 substrates. This inhibition of substrate phosphorylation leads to a halt in the cell cycle, typically at the G2/M transition.[5][8]

The biological consequences of CDK1 inhibition include:

-

G2/M Phase Cell Cycle Arrest: By inhibiting the activity of the CDK1/cyclin B complex, these inhibitors prevent cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.[5][8]

-

Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis, in cancer cells.[5]

-

Suppression of Tumor Growth: By halting cell proliferation and inducing apoptosis, CDK1 inhibitors have demonstrated the ability to inhibit tumor growth in preclinical models.[5]

Quantitative Biological Data

The potency and selectivity of CDK1 inhibitors are critical parameters in their evaluation. This data is typically presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes representative data for known CDK1 inhibitors.

| Inhibitor | Target(s) | IC50 (CDK1) | Cell-Based Assay | Reference |

| RO-3306 | CDK1 | 35 nM | Induces G2/M arrest | [8] |

| Dinaciclib | CDK1/2/5/9 | 1 nM (CDK1) | Inhibits tumor growth in vivo | [5] |

| NU6102 | CDK1/2 | 9 nM (CDK1) | Selective for CDK2 over CDK1 in cells | [9] |

Note: The data presented here is a compilation from various sources and should be used for comparative purposes. Specific values may vary depending on the assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of CDK1 inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK1.

Materials:

-

Recombinant human CDK1/cyclin B enzyme

-

Histone H1 (as a substrate)

-

ATP (radiolabeled or with a detection system)

-

Test inhibitor (e.g., this compound)

-

Assay buffer

-

Kinase detection system (e.g., scintillation counter, luminescence reader)

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a microplate, combine the recombinant CDK1/cyclin B enzyme, the substrate (Histone H1), and the assay buffer.

-

Add the diluted test inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (a known CDK1 inhibitor).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate using the chosen detection system.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability/Proliferation Assay (MTT Assay)

This assay determines the effect of a CDK1 inhibitor on the growth and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT-116)

-

Complete cell culture medium

-

Test inhibitor

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[1]

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a CDK1 inhibitor on cell cycle distribution.[1]

Materials:

-

Cancer cell line

-

Test inhibitor

-

Phosphate-buffered saline (PBS)

-

Ethanol (for fixation)

-

Propidium iodide (PI) staining solution with RNase A

Procedure:

-

Seed cells and treat them with the test inhibitor or vehicle control for a specified time (e.g., 16-24 hours).[2]

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[2]

-

Analyze the stained cells using a flow cytometer to determine the DNA content and the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2] An accumulation of cells in the G2/M phase is indicative of CDK1 inhibition.[2]

Western Blotting

This technique is used to examine the phosphorylation status of CDK1 substrates and the expression levels of cell cycle-related proteins.[1]

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-CDK1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[2]

-

Block the membrane to prevent non-specific antibody binding.[2]

-

Incubate the membrane with primary antibodies against the target proteins. A decrease in the phosphorylation of Histone H3 at Serine 10 is a marker for mitotic arrest.[2]

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.[2]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

The following diagrams illustrate the core CDK1 signaling pathway and a typical experimental workflow for evaluating a CDK1 inhibitor.

Caption: CDK1 activation pathway and point of inhibition.

Caption: Workflow for evaluating a CDK1 inhibitor.

Conclusion

CDK1 remains a critical target in cell cycle research and oncology drug discovery. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive evaluation of novel CDK1 inhibitors. Through a combination of in vitro enzymatic assays and cell-based functional assays, researchers can effectively characterize the potency, mechanism of action, and cellular effects of these compounds, paving the way for the development of new therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CDK1 Antibody | Affinity Biosciences [affbiotech.com]

- 4. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: Unveiling the Core of CDK1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target protein and binding site of representative Cyclin-Dependent Kinase 1 (CDK1) inhibitors. The document summarizes key quantitative data, details experimental protocols for cited assays, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding of CDK1-targeted compounds. For the purpose of this guide, "CDK1-IN-2" will be used as a placeholder for a representative potent and selective CDK1 inhibitor.

Executive Summary

Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, is a serine/threonine kinase that is essential for the G2/M transition and progression through mitosis.[1][2][3] Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1][4] Small molecule inhibitors targeting CDK1 typically function by competing with ATP for its binding site on the kinase.[1][5] This guide will delve into the specifics of CDK1 as a target, the nature of the inhibitor binding site, and the methodologies used to characterize these interactions.

Target Protein: Cyclin-Dependent Kinase 1 (CDK1)

CDK1, also known as cell division cycle protein 2 homolog (CDC2), is a highly conserved protein that is a central player in cell cycle regulation.[6] In association with its cyclin partners, primarily cyclin B, CDK1 forms active complexes that phosphorylate a multitude of downstream substrates, thereby driving the cell into mitosis.[7][8][9] The activity of the CDK1/cyclin B complex is tightly regulated through phosphorylation and the binding of natural inhibitors.[10][11] Given its critical, non-redundant role in mitosis, inhibition of CDK1 leads to a G2/M cell cycle arrest and can induce apoptosis in cancer cells, which often have compromised cell cycle checkpoints.[1][3]

Binding Site of CDK1 Inhibitors

The primary binding site for the majority of small molecule CDK1 inhibitors is the ATP-binding pocket.[1][5] This pocket is located in a cleft between the N-terminal and C-terminal lobes of the kinase.[11][12] The binding of ATP is a prerequisite for the phosphotransfer reaction catalyzed by the kinase. Inhibitors that occupy this site prevent ATP from binding, thereby blocking the kinase activity of CDK1.

The ATP-binding site of CDKs is highly conserved, which presents a challenge for developing selective inhibitors.[5] However, subtle differences in the amino acid residues and the plasticity of this pocket among different CDKs can be exploited to achieve selectivity.[2][5][7] For instance, the conformation of the glycine-rich loop, which is part of the ATP-binding pocket, can differ between CDK1 and other CDKs like CDK2, influencing inhibitor binding.[5][10]

Quantitative Data: Selectivity Profile of a Representative CDK1 Inhibitor

The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values for a representative CDK1 inhibitor, RO-3306, against various CDK family members, providing a clear quantitative overview of its selectivity.

| Kinase | IC50 / Ki (nM) | Fold Selectivity vs. CDK1 |

| CDK1/Cyclin B | 35 | 1 |

| CDK2/Cyclin A | 350 | 10 |

| CDK2/Cyclin E | >1000 | >28 |

| CDK4/Cyclin D1 | >1000 | >28 |

| CDK5/p25 | 280 | 8 |

Data for RO-3306 is sourced from the scientific literature.[3]

Experimental Protocols

The determination of the inhibitory potency of compounds against CDK1 is typically performed using a biochemical kinase assay. A common and robust method is a radiometric filter binding assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Biochemical Kinase Assay for IC50 Determination (Radiometric Filter Binding Assay Protocol)

Objective: To determine the concentration of a test compound required to inhibit 50% of the enzymatic activity of the CDK1/cyclin B complex.

Materials:

-

Recombinant human CDK1/cyclin B enzyme

-

Histone H1 as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound serially diluted in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid wash buffer

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold serial dilutions.

-

Kinase Reaction Setup:

-

In a 96-well plate, add the following components in order:

-

Kinase reaction buffer.

-

Diluted test compound or DMSO (for control wells). The final DMSO concentration should be kept constant and low (e.g., <1%).

-

Substrate solution (Histone H1).

-

Recombinant CDK1/cyclin B enzyme solution.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Add [γ-³²P]ATP to each well to start the kinase reaction. The ATP concentration should be at or near the Km for CDK1 to ensure accurate IC50 determination.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

Stopping the Reaction and Sample Spotting:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose paper.

-

-

Washing:

-

Wash the P81 paper multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

-

-

Detection:

-

Dry the P81 paper and measure the amount of incorporated ³²P in each spot using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity is proportional to the kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

CDK1 Signaling Pathway in the Cell Cycle

Caption: Simplified signaling pathway of CDK1 activation at the G2/M transition and the point of intervention for a CDK1 inhibitor.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow diagram for a radiometric kinase inhibition assay to determine the IC50 of a CDK1 inhibitor.

References

- 1. Chemical and biological profile of dual Cdk1 and Cdk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]

- 7. CDK1 structures reveal conserved and unique features of the essential cell cycle CDK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct Activation Pathways Confer Cyclin Binding Specificity on Cdk1 and Cdk2 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. mdpi.com [mdpi.com]

Chemical Structure and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Structure and Properties of RO-3306, a Selective CDK1 Inhibitor

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of RO-3306, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). RO-3306 serves as a valuable research tool for studying the cell cycle and as a potential therapeutic agent in oncology. This document is intended for researchers, scientists, and drug development professionals.

RO-3306, with the chemical name (Z)-5-(quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one, is a quinolinyl thiazolinone derivative.[1][2] Its structure is characterized by a central thiazolinone ring linked to a quinoline moiety and a thiophene group.

Table 1: Physicochemical Properties of RO-3306

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₃N₃OS₂ | [1][2] |

| Molecular Weight | 351.45 g/mol | [3][4] |

| CAS Number | 872573-93-8 | [1][5] |

| Appearance | Crystalline solid, brown | [2][6] |

| Solubility | Soluble in DMSO (>4.4 mg/mL), DMF (20 mg/mL). Insoluble in water and ethanol. | [2][7] |

| Purity | ≥95% (HPLC) | [1][8] |

| Storage | Store at -20°C for long-term storage. Stock solutions are stable for up to 3 months at -20°C. | [6][9] |

Biological Activity and Mechanism of Action

RO-3306 is a potent, cell-permeable, and ATP-competitive inhibitor of CDK1.[2][3] By binding to the ATP pocket of CDK1, it prevents the phosphorylation of downstream substrates, leading to a reversible arrest of the cell cycle at the G2/M transition phase.[10][11] While short-term exposure leads to reversible cell cycle arrest, prolonged treatment can induce apoptosis in cancer cells.[8][10]

In Vitro Kinase Inhibitory Activity

The selectivity of RO-3306 has been demonstrated against a panel of kinases, with a strong preference for CDK1.

Table 2: In Vitro Inhibitory Potency (Ki) of RO-3306 against Cyclin-Dependent Kinases

| Target Complex | Kᵢ (nM) | Reference(s) |

| CDK1/Cyclin B1 | 20, 35 | [3][5] |

| CDK1/Cyclin A | 110 | [3] |

| CDK2/Cyclin E | 340 | [3] |

| CDK4/Cyclin D | >2000 | [3] |

Cellular Activity

RO-3306 effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

Table 3: Cellular Proliferation Inhibition (IC₅₀) of RO-3306 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Reference(s) |

| HEC-1-B | Endometrial Cancer | 7.87 | [12] |

| HEY | Ovarian Cancer | 10.15 | [13] |

| IGROV1 | Ovarian Cancer | 13.89 | [13] |

| OVCAR5 | Ovarian Cancer | 8.74 | [13] |

| PA-1 | Ovarian Cancer | 7.24 | [13] |

| SKOV3 | Ovarian Cancer | 16.92 | [11][13] |

Signaling Pathways

The primary signaling pathway affected by RO-3306 is the cell cycle regulation pathway, specifically the G2/M checkpoint, which is critically dependent on CDK1/Cyclin B1 activity. Additionally, RO-3306 has been shown to modulate the p53 signaling pathway, enhancing apoptosis in cancer cells.[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RO-3306.

CDK1 Kinase Assay (Homogeneous Time-Resolved Fluorescence)

This assay measures the in vitro inhibitory activity of RO-3306 against CDK1/cyclin B1.[3][7]

Materials:

-

Recombinant human CDK1/cyclin B1 enzyme

-

pRB substrate (0.185 µM)

-

ATP (162 µM for CDK1)

-

Assay Buffer (25 mM HEPES, 10 mM MgCl₂, 0.003% Tween 20, 0.3 mg/mL BSA, 1.5 mM DTT)

-

RO-3306

-

Anti-phospho pRB antibody (Ser-780)

-

Lance-Eu-W1024-labeled anti-rabbit IgG and Alophycocyanin-conjugated anti-His-6 antibody

-

96-well plates

-

Victor-V multi-label reader

Procedure:

-

Prepare serial dilutions of RO-3306 in the assay buffer.

-

In a 96-well plate, add 20 µL of the diluted RO-3306 or vehicle control.

-

Initiate the kinase reaction by adding 40 µL of the assay buffer containing the CDK1/cyclin B1 enzyme and the pRB substrate.

-

Incubate the plate at 37°C for 30 minutes with constant agitation.

-

Terminate the reaction by adding 15 µL of 1.6 µM anti-phospho pRB antibody in 25 mM HEPES, 24 mM EDTA, and 0.2 mg/mL BSA.

-

Incubate for an additional 30 minutes with shaking.

-

Add 15 µL of 3 nM Lance-Eu-W1024-labeled anti-rabbit IgG and 60 nM Alophycocyanin-conjugated anti-His-6 antibody in 25 mM HEPES and 0.5 mg/mL BSA, and incubate for 1 hour.

-

Read the plates in the Victor-V multi-label reader at an excitation of 340 nm and emission at 615 nm and 665 nm.

-

Calculate IC₅₀ values from the readings at 665 nm, normalized for Europium readings at 615 nm.

-

Calculate Kᵢ values using the equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the ATP concentration and Kₘ is the Michaelis-Menten constant for ATP.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of RO-3306 on cell proliferation and viability.[3][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

RO-3306

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in saline)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of RO-3306 or vehicle control for the desired duration (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 200 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of RO-3306 on the cell cycle distribution.[11][17]

Materials:

-

Cells treated with RO-3306 or vehicle control

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate on ice or at -20°C for at least 30 minutes.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Synthesis

A general synthetic route for RO-3306 involves a Knoevenagel condensation.[16][17]

Step 1: Synthesis of 2-((Thiophen-2-ylmethyl)amino)thiazol-4(5H)-one (Intermediate 1) To a solution of thiophen-2-ylmethanamine in ethanol, 2-thioxo-thiazolidin-4-one is added. The mixture is heated to reflux for 4-6 hours. After cooling, the precipitate is collected by filtration to yield Intermediate 1.[16]

Step 2: Synthesis of RO-3306 A mixture of Intermediate 1 and quinoline-6-carbaldehyde in glacial acetic acid with a catalytic amount of piperidine is heated to reflux for 8-12 hours. The resulting solid is collected by filtration and purified by column chromatography to afford RO-3306.[16]

Conclusion

RO-3306 is a well-characterized, potent, and selective CDK1 inhibitor that serves as an invaluable tool for studying cell cycle regulation. Its ability to induce a reversible G2/M arrest and promote apoptosis in cancer cells underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of CDK inhibitor development.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RO-3306 ≥95% (HPLC), solid, Cdk1 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 7. apexbt.com [apexbt.com]

- 8. Cdk1 Inhibitor IV, RO-3306 - Calbiochem | 217699 [merckmillipore.com]

- 9. medkoo.com [medkoo.com]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

CDK1-IN-2: A Comprehensive Technical Guide for a Potential Cancer Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, is frequently overexpressed in a multitude of cancers, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of CDK1-IN-2, a potent and selective inhibitor of CDK1, as a potential anti-cancer agent. This document will detail its mechanism of action, present preclinical data from various cancer models, outline comprehensive experimental protocols for its evaluation, and visualize associated signaling pathways and experimental workflows. This guide is intended to be a thorough resource for oncology researchers and drug development professionals exploring the therapeutic promise of CDK1 inhibition.

Introduction: The Role of CDK1 in Cancer

Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a serine/threonine kinase that plays a pivotal role in orchestrating the G2/M transition and progression through mitosis.[3] In conjunction with its regulatory partner, cyclin B, the CDK1/cyclin B complex phosphorylates numerous downstream substrates, thereby initiating the profound cellular transformations required for cell division.[1][3] Given that uncontrolled cell proliferation is a hallmark of cancer, and CDK1 is the sole essential CDK for driving the mammalian cell cycle, it represents a significant target for therapeutic intervention.[3] Dysregulation of CDK1 activity is a common feature of many cancers, and its overexpression often correlates with poor prognosis.[2][4]

This compound is a small molecule inhibitor designed to specifically target the ATP-binding site of CDK1, thereby blocking its kinase activity.[5] This inhibition prevents the phosphorylation of downstream substrates necessary for cell cycle progression, leading to cell cycle arrest at the G2/M transition and subsequent induction of apoptosis in cancer cells.[5]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of CDK1.[5] By binding to the ATP pocket of the kinase, it prevents the phosphorylation of key substrates required for the G2/M transition and mitosis. This leads to a cascade of cellular events:

-

G2/M Cell Cycle Arrest: Inhibition of CDK1 activity prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.[5][6]

-

Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M checkpoint can trigger programmed cell death (apoptosis), particularly in cancer cells that are highly dependent on CDK1 for their proliferation.[6]

-